molecular formula C13H18N2 B15123385 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine

4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine

Cat. No.: B15123385
M. Wt: 202.30 g/mol
InChI Key: LOXGPUNLCBCZGB-UHFFFAOYSA-N
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Description

4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine typically involves the construction of the bicyclic core followed by the introduction of the phenylamine group. One common approach is to start with a bicyclic precursor, such as 1-aza-bicyclo[2.2.2]octane, and then introduce the phenylamine moiety through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a bicyclic core with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-4-yl)aniline

InChI

InChI=1S/C13H18N2/c14-12-3-1-11(2-4-12)13-5-8-15(9-6-13)10-7-13/h1-4H,5-10,14H2

InChI Key

LOXGPUNLCBCZGB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

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